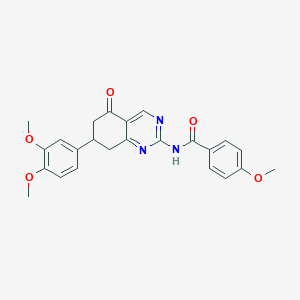![molecular formula C24H22N4O5S2 B12132642 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132642.png)
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、ベンゾジオキソール部分、チアゾリジン環、ピリドピリミジノンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ベンゾジオキソール誘導体をチアゾリジン-4-オン中間体と縮合させ、その後、ピリドピリミジノン前駆体と環化させることです。反応条件は、多くの場合、パラジウムや銅などの触媒と、炭酸セシウムなどの塩基の使用を必要とします .
工業生産方法
この化合物の工業生産方法は十分に文書化されていませんが、おそらく、実験室での合成手順のスケールアップを伴うものと思われます。これには、収量と純度を高めるための反応条件の最適化と、効率と安全性を高めるための連続フロー技術の実装が含まれます。
化学反応の分析
反応の種類
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: この化合物は、特定の原子や基を置換するために、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換に応じてさまざまな求核剤または求電子剤が含まれます .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、置換反応はハロゲンやアルキル鎖などの新しい官能基を導入する可能性があります。
科学研究への応用
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究への応用があります。
科学的研究の応用
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
作用機序
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、細胞増殖に関与する特定の酵素やタンパク質を阻害し、抗癌効果をもたらす可能性があります。この化合物の構造により、これらの標的に高い親和性で結合し、正常な機能を阻害し、アポトーシスなどの細胞応答を誘発することができます .
類似化合物との比較
類似化合物
1-ベンゾ[1,3]ジオキソール-5-イル-3-N-融合ヘテロアリールインドール: これらの化合物は、ベンゾジオキソール部分を共有しており、有望な抗癌活性を示しています.
(5Z)-3-(1,3-ベンゾジオキソール-5-イルメチル)-5-{[3-(4-ブトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-2-チオキソ-1,3-チアゾリジン-4-オン: この化合物は、類似のチアゾリジン環を持ち、生物活性について研究されています.
独自性
3-{(Z)-[3-(1,3-ベンゾジオキソール-5-イルメチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-[(3-ヒドロキシプロピル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンを際立たせているのは、独自の構造的特徴の組み合わせであり、これにより、明確な化学的および生物学的特性が得られます。複数の分子標的に相互作用する能力は、この化合物をさまざまな用途に適した汎用性の高い化合物にします。
特性
分子式 |
C24H22N4O5S2 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O5S2/c1-14-3-6-20-26-21(25-7-2-8-29)16(22(30)27(20)11-14)10-19-23(31)28(24(34)35-19)12-15-4-5-17-18(9-15)33-13-32-17/h3-6,9-11,25,29H,2,7-8,12-13H2,1H3/b19-10- |
InChIキー |
HPXGFKBXQNCZQR-GRSHGNNSSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCO)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12132578.png)
![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12132587.png)

![N,N-dimethyl-4-[(2Z)-2-[(4-methylphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12132596.png)

![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12132620.png)
![(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide](/img/structure/B12132629.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132634.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132648.png)

![(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132658.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12132665.png)
